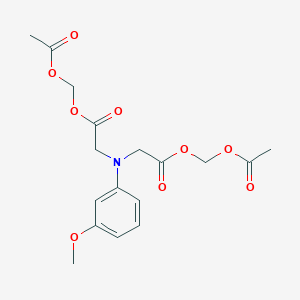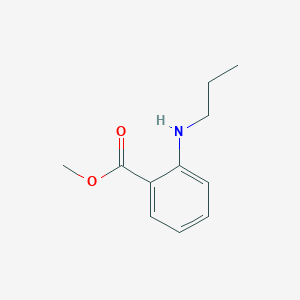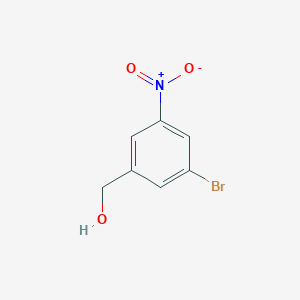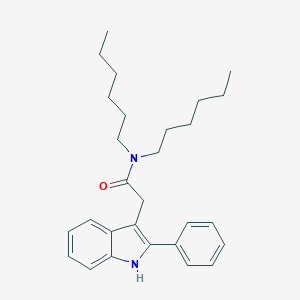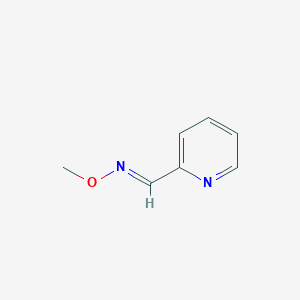
2-(3-氨基苯基)乙酰胺
描述
2-(3-Aminophenyl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide, where the amino group is positioned at the meta position relative to the acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
2-(3-Aminophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of other industrial chemicals
作用机制
- AmiC negatively regulates the expression of the aliphatic amidase operon. It inhibits the action of AmiR at the protein level .
Target of Action
Mode of Action
生化分析
Biochemical Properties
2-(3-Aminophenyl)acetamide is involved in the synthesis of poly(benzoxazole imide)s, a type of polymer with excellent thermal stability and mechanical properties . It interacts with various enzymes and proteins during this process
Molecular Mechanism
It is known to participate in the synthesis of poly(benzoxazole imide)s
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
准备方法
Synthetic Routes and Reaction Conditions
2-(3-Aminophenyl)acetamide can be synthesized through the acylation of meta-phenylenediamine with acetic anhydride. The reaction typically involves dissolving meta-phenylenediamine in water, adding hydrochloric acid, and then introducing acetic anhydride while maintaining the reaction temperature at around 40°C. The mixture is stirred for an hour, followed by the addition of sodium chloride to precipitate the product, which is then filtered and purified .
Industrial Production Methods
In industrial settings, the synthesis of 2-(3-Aminophenyl)acetamide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, such as meta-phenylenediamine and acetic anhydride, are carefully measured and added to the reactor, where the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated through filtration and purification steps.
化学反应分析
Types of Reactions
2-(3-Aminophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products Formed
Oxidation: Nitro-2-(3-aminophenyl)acetamide.
Reduction: 2-(3-Aminophenyl)ethylamine.
Substitution: Halogenated or nitrated derivatives of 2-(3-Aminophenyl)acetamide.
相似化合物的比较
Similar Compounds
3-Aminoacetanilide: Similar structure but with the amino group at the para position.
2-Aminoacetanilide: The amino group is at the ortho position relative to the acetamide group.
4-Aminoacetanilide: The amino group is at the para position relative to the acetamide group.
Uniqueness
2-(3-Aminophenyl)acetamide is unique due to the position of the amino group at the meta position, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
2-(3-aminophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKDTFSPUMSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276064 | |
| Record name | 2-(3-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129743-47-1 | |
| Record name | 2-(3-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


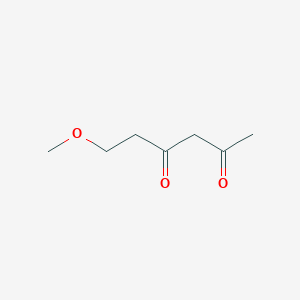
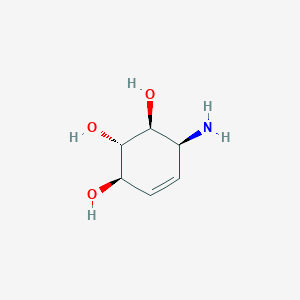
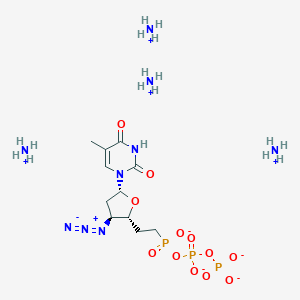
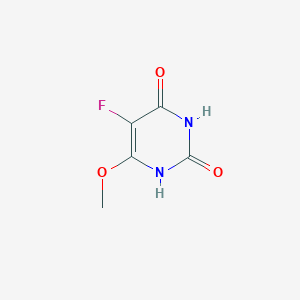
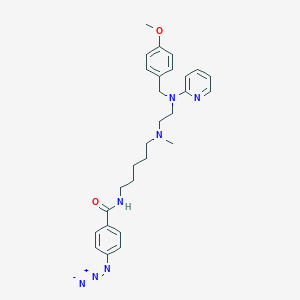
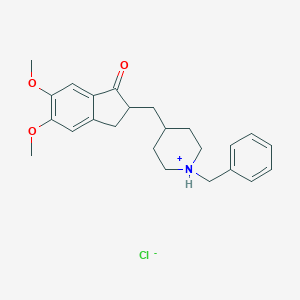
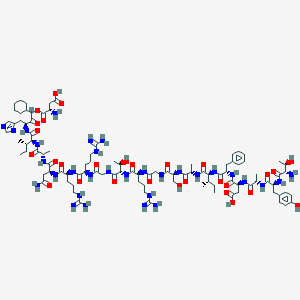
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

